1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and difluorophenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of difluoromethoxy and difluorophenyl groups. One common synthetic route involves the reaction of 4-(difluoromethoxy)aniline with 3,5-difluorobenzoyl chloride to form an intermediate, which is then cyclized with methylhydrazine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Medicine: The compound’s unique structure and biological activity make it a candidate for the development of new therapeutic agents, including antifungal, antibacterial, and anticancer drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antibacterial effects. The presence of fluorine atoms enhances its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position of the difluorophenyl group and the triazole ring.
1-(4-(difluoromethoxy)phenyl)-2-(3,5-difluorophenyl)ethane-1,2-dione: This compound features an ethane-1,2-dione moiety instead of the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which contribute to its enhanced stability and biological activity.
Properties
Molecular Formula |
C17H12F4N4O2 |
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Molecular Weight |
380.30 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12F4N4O2/c1-9-22-15(16(26)23-12-7-10(18)6-11(19)8-12)24-25(9)13-2-4-14(5-3-13)27-17(20)21/h2-8,17H,1H3,(H,23,26) |
InChI Key |
LRFUUHNQWXHJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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